

"Comparing methanol and ethanol's physical and chemical properties for solvent selection"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methanol**
Cat. No.: **B129727**

[Get Quote](#)

Methanol vs. Ethanol: A Comparative Guide for Solvent Selection

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical research, synthesis, and purification processes. Among the most common choices are **methanol** and ethanol, two simple alcohols with distinct physical and chemical properties that influence their performance in various applications. This guide provides an objective comparison of **methanol** and ethanol to aid in solvent selection, supported by experimental data and detailed methodologies for key applications.

Physical and Chemical Properties: A Head-to-Head Comparison

Methanol (CH_3OH) and ethanol ($\text{CH}_3\text{CH}_2\text{OH}$) are both colorless, volatile, and flammable liquids.^[1] Their fundamental difference lies in the length of their carbon chains, with ethanol possessing an additional methyl group.^[1] This seemingly minor structural variance leads to significant differences in their physical and chemical behaviors.

Core Physical and Chemical Data

A summary of the key physical and chemical properties of **methanol** and ethanol is presented in Table 1.

Property	Methanol	Ethanol
Chemical Formula	CH ₃ OH[2]	C ₂ H ₅ OH[3]
Molecular Weight	32.04 g/mol [4]	46.07 g/mol [4]
Boiling Point	64.7°C[4]	78.37°C[4]
Melting Point	-97.6°C[4]	-114.1°C[4]
Density (at 20°C)	0.792 g/cm ³ [4]	0.789 g/cm ³ [5]
Viscosity (at 20°C)	0.59 mPa·s	1.20 mPa·s
Dielectric Constant	32.7[6]	24.5[6]
Polarity (Relative)	More Polar[6]	Less Polar[6]
Solubility in Water	Miscible in all proportions[1]	Miscible in all proportions[7]
Flammability	Highly Flammable	Highly Flammable[8]

Structural Differences

The structural formulas of **methanol** and ethanol are visualized below. The presence of the hydroxyl (-OH) group in both molecules is responsible for their polarity and ability to form hydrogen bonds.

Figure 1. Chemical structures of **methanol** and ethanol.

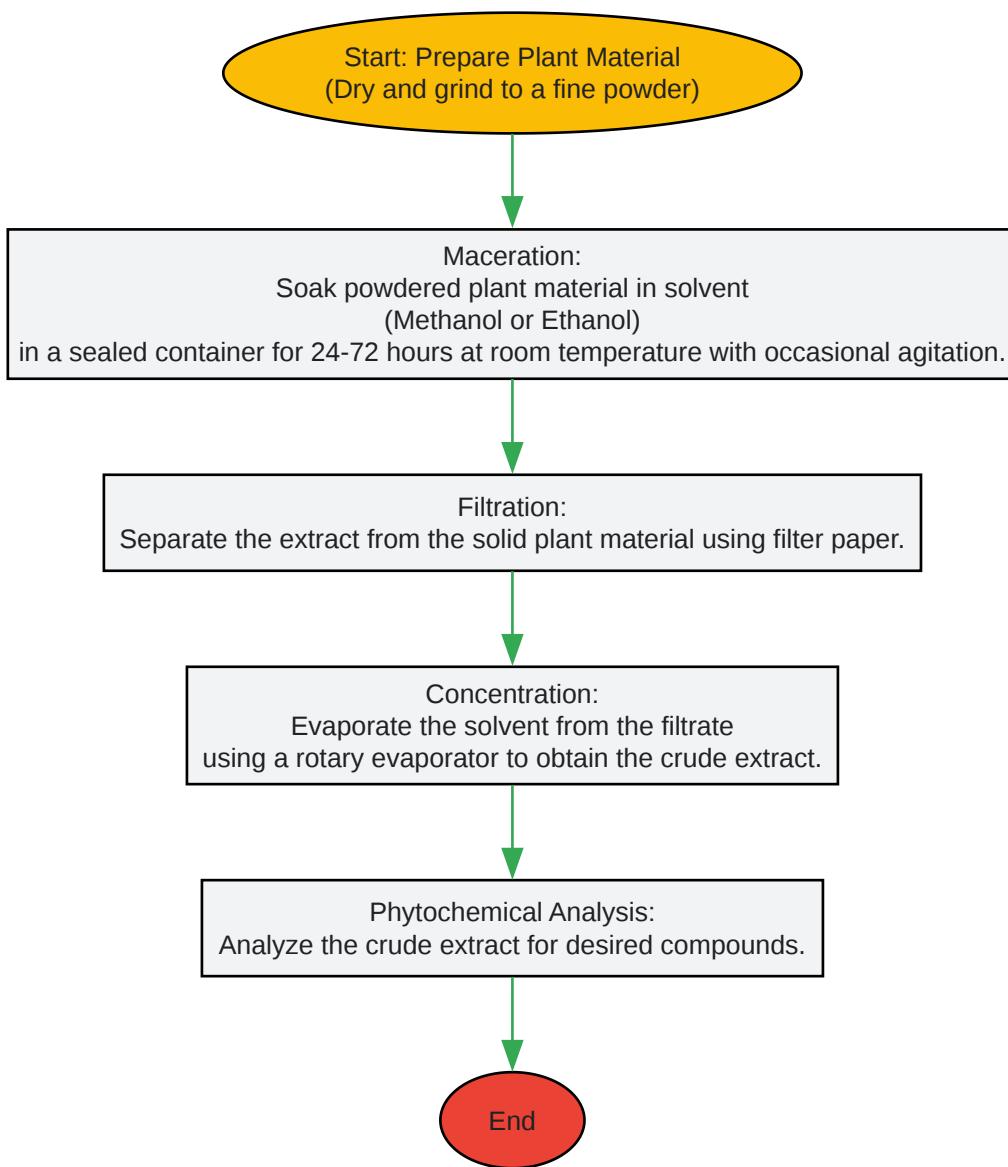
Performance in Common Laboratory Applications

The choice between **methanol** and ethanol as a solvent is highly dependent on the specific application. Below is a comparison of their performance in extraction, chromatography, and recrystallization, supported by experimental findings.

Extraction of Phytochemicals

Both **methanol** and ethanol are effective solvents for extracting a wide range of phytochemicals from plant materials. **Methanol**'s higher polarity generally makes it a more efficient solvent for extracting polar compounds.^[9] However, ethanol is often preferred for applications involving products intended for human consumption due to its lower toxicity.^{[9][10]}

Experimental Data: Extraction of Bioactive Compounds from Bay Leaves


A study comparing the efficacy of 70% ethanol and 100% **methanol** for the extraction of Vitamin C, iron, and tannins from bay leaves (*Syzygium polyanthum*) demonstrated that the ethanol extract yielded higher concentrations of all three compounds.

Compound	70% Ethanol Extract	100% Methanol Extract
Vitamin C (%)	9.39 ± 0.05	5.34 ± 0.04
Iron (ppm)	0.15 ± 0.10	0.09 ± 0.11
Tannins (ppm)	3,522.63 ± 39.73	2,306.84 ± 18.98

Data adapted from a study on bay leaves extraction.

Experimental Protocol: Maceration for Phytochemical Extraction

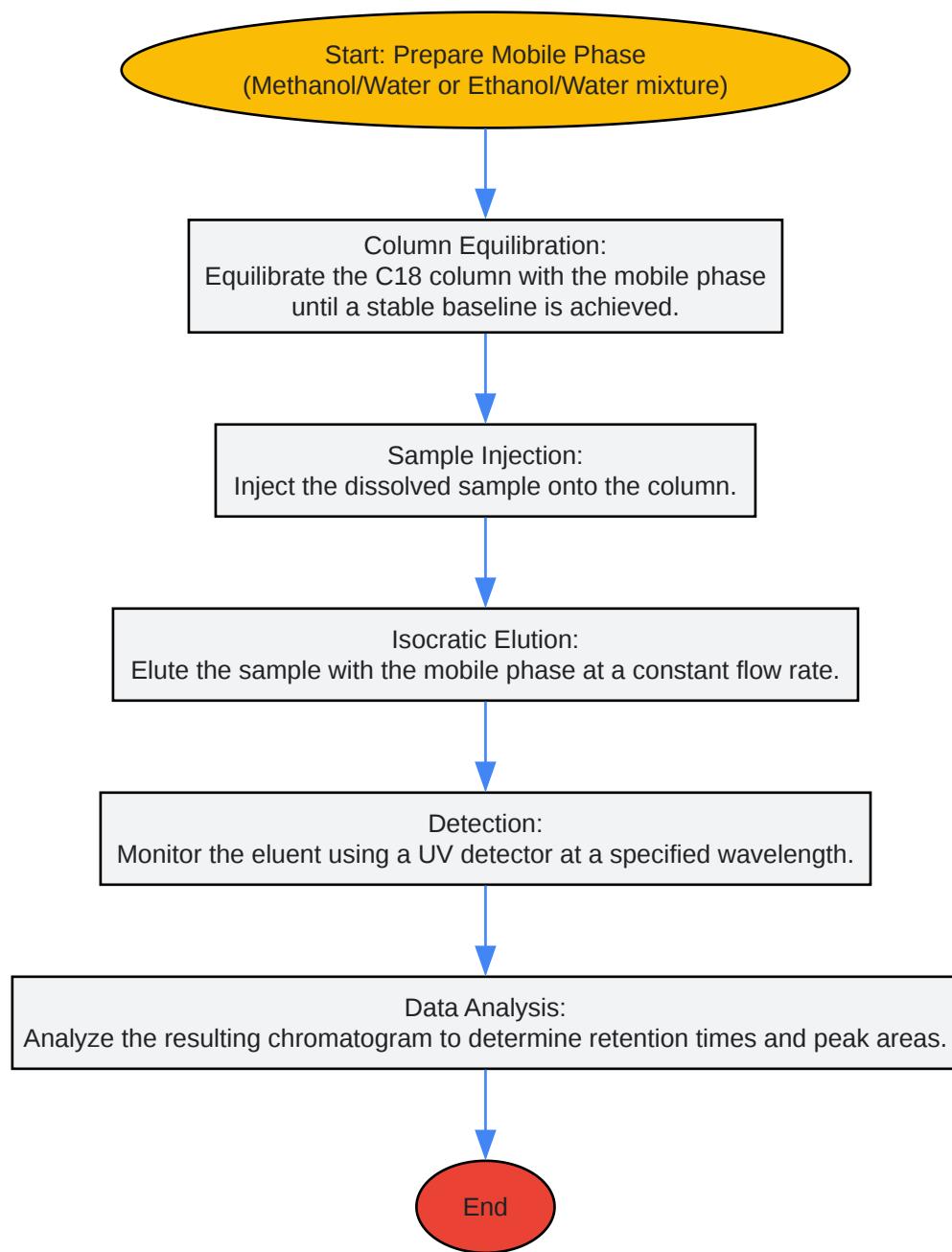
This protocol outlines a general procedure for the maceration of plant material using either **methanol** or ethanol.

[Click to download full resolution via product page](#)

Figure 2. General workflow for phytochemical extraction via maceration.

High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC (RP-HPLC), both **methanol** and ethanol are commonly used as the organic component of the mobile phase, mixed with water. **Methanol** is a more popular choice due to its lower viscosity, which results in lower backpressure in the HPLC system.[11] Ethanol, while a viable alternative, has a higher viscosity, which can be a limiting factor.[11]


Experimental Data: Comparison of Mobile Phases in RP-HPLC

A study reevaluating ethanol as a mobile phase modifier in RP-HPLC compared its performance with **methanol** and acetonitrile. While ethanol was found to be a good organic modifier, its higher viscosity was a notable drawback.

Mobile Phase Component	Advantages	Disadvantages
Methanol	Lower viscosity, good UV transparency	Higher toxicity than ethanol
Ethanol	Lower toxicity, renewable	Higher viscosity leading to higher backpressure

Experimental Protocol: Reversed-Phase HPLC Method

The following is a general protocol for developing an isocratic RP-HPLC method using either a **methanol**-water or ethanol-water mobile phase.

[Click to download full resolution via product page](#)

Figure 3. Workflow for a typical isocratic RP-HPLC analysis.

Recrystallization

The choice of solvent for recrystallization is critical for obtaining high-purity crystals. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Both **methanol** and ethanol are commonly used for the recrystallization of polar

organic compounds. The selection between the two often comes down to the specific solubility characteristics of the compound being purified.

Experimental Protocol: Single-Solvent Recrystallization

This protocol describes the general steps for recrystallizing a solid compound using a single solvent like **methanol** or ethanol.

- Solvent Selection: Test the solubility of the impure solid in small amounts of the chosen solvent (**methanol** or ethanol) at both room temperature and its boiling point. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
- Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.
- Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal yield.
- Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Drying: Dry the purified crystals to remove any residual solvent.

Safety and Handling

A critical consideration in solvent selection is the safety profile of the chemical. **Methanol** is significantly more toxic than ethanol.[\[8\]](#)

Methanol:

- Toxicity: Highly toxic if ingested, inhaled, or absorbed through the skin.[\[12\]](#) Ingestion of even small amounts can cause blindness or death.[\[12\]](#)


- Handling: Must be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential.[13]

Ethanol:

- Toxicity: Less toxic than **methanol** and is the type of alcohol found in alcoholic beverages.[4] However, it is still a flammable and hazardous chemical that should be handled with care.[8] [14]
- Handling: Should be used in a well-ventilated area, and appropriate PPE should be worn.[8]

Logical Framework for Solvent Selection

The decision to use **methanol** or ethanol should be based on a systematic evaluation of the experimental requirements and the properties of the solvents.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemos.de [chemos.de]
- 2. Methanol: Structure, Properties, Uses, and Safety Explained [vedantu.com]
- 3. Ethanol - Wikipedia [en.wikipedia.org]
- 4. labproinc.com [labproinc.com]
- 5. Ethanol: Structure, Types and Properties [allen.in]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. ethanol vs methanol as a solvent - Chromatography Forum [chromforum.org]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. leap.epa.ie [leap.epa.ie]
- 14. guttmanenergy.com [guttmanenergy.com]
- To cite this document: BenchChem. ["Comparing methanol and ethanol's physical and chemical properties for solvent selection"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129727#comparing-methanol-and-ethanol-s-physical-and-chemical-properties-for-solvent-selection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com